10-Azido-1-decanol

Descripción

Overview of Azido-Alcohols in Synthetic Chemistry

Azido-alcohols are a significant class of organic compounds in synthetic chemistry due to the reactivity of both the azide (B81097) and hydroxyl functionalities. Organic azides, in general, are valuable intermediates for the synthesis of various nitrogen-containing compounds, including amines, triazoles, and heterocycles thermofisher.com. They participate in a range of reactions, notably cycloadditions like the Huisgen 1,3-dipolar cycloaddition (click chemistry) thermofisher.com. Beta-azido alcohols, a subclass that includes compounds with an azide group on a carbon adjacent to a carbon bearing a hydroxyl group, are particularly attractive precursors to various value-added chemicals such as beta-amino alcohols and aziridines. The presence of the alcohol group provides another handle for functionalization through reactions like esterification, etherification, or oxidation.

Significance of Terminal Azide and Hydroxyl Functionalities in Chemical Building Blocks

The strategic placement of a terminal azide and a hydroxyl group within a single molecule like 10-Azido-1-decanol is key to its utility as a chemical building block. These two functional groups exhibit orthogonal reactivity, meaning they can often be selectively addressed and transformed under different reaction conditions without interfering with each other. The terminal azide is particularly valuable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and robust coupling with terminal alkynes to form stable triazole linkages. This reaction is widely used in polymer chemistry, bioconjugation, and materials science for creating complex structures. Simultaneously, the primary hydroxyl group can undergo typical alcohol reactions, enabling further chain elongation, attachment of other functional groups, or conversion into different functionalities like halides, tosylates, or carboxylic acids. This dual reactivity allows for the synthesis of diverse molecules with precisely placed functional groups, making this compound a valuable linker or scaffold in the construction of complex molecules and functional materials. The ability to convert the hydroxyl terminus of alcohols into azide functionalities is a recognized synthetic strategy.

Historical Context of this compound in Chemical Synthesis

The synthesis and application of this compound have been explored in academic research for the construction of specific target molecules. One documented synthesis involves the conversion of 10-bromo-1-decanol to this compound. A procedure modified from earlier work describes the reaction of 10-bromo-1-decanol with aqueous sodium azide in the presence of a phase transfer catalyst (Aliquat 336) at elevated temperatures (100°C). This method has been reported to yield this compound in good yield (87%) after purification via distillation.

| Reactant | Amount | Conditions | Product | Yield |

| 10-Bromo-1-decanol | 10.0 g (42.3 mmol) | 25% aq. NaN₃ (10.25 g in 40 mL H₂O), Aliquat 336 (1.62 g, 4 mmol), 100°C, 30 h | This compound | 87% |

Synthesis data based on reference.

This compound has been utilized in the synthesis of complex molecular structures, such as(N6,9)-6-aminopurinophane. This synthesis involved a Mitsunobu reaction between 6-chloropurine (B14466) and this compound, followed by reduction of the azido (B1232118) group to an amine to enable subsequent cyclization. This demonstrates its early role as a key intermediate in the synthesis of macrocyclic compounds. The development of more direct and efficient methods for synthesizing organic azides from alcohols, such as using specific azide transfer reagents under mild conditions, further highlights the ongoing interest in incorporating the azide function into molecules for synthetic purposes.

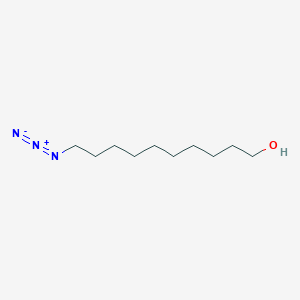

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10 Azido 1 Decanol

Established Synthetic Routes to 10-Azido-1-decanol

Established methods for synthesizing this compound typically involve the introduction of the azido (B1232118) group onto a decanol (B1663958) backbone that already possesses a suitable leaving group or a convertible functional group.

Azidation of 10-Bromo-1-decanol via Phase-Transfer Catalysis

A common and effective route to this compound involves the nucleophilic substitution of a halide with an azide (B81097) anion. Specifically, the azidation of 10-bromo-1-decanol is a well-documented method. This reaction is often facilitated by phase-transfer catalysis, which helps to overcome the challenge of bringing the inorganic azide salt (typically sodium azide) into contact with the organic substrate in a mutually miscible solvent system.

A reported procedure describes the addition of 10-bromo-1-decanol to an aqueous solution of sodium azide with the addition of Aliquat 336 as a phase-transfer catalyst. cdnsciencepub.com The mixture is heated, and after a reaction period, the phases are separated, and the product is purified, often by distillation. cdnsciencepub.com This method has been shown to provide 10-azidodecanol in good yield. cdnsciencepub.com

An example of this approach involves heating 10.0 g (42.3 mmol) of 10-bromo-1-decanol with 10.25 g of 25% aqueous sodium azide in 40 mL of water, catalyzed by 1.62 g (4 mmol) of Aliquat 336, at 100°C for 30 hours. cdnsciencepub.com This process yielded 7.3 g (36.9 mmol) of 10-azidodecanol, corresponding to an 87% yield after distillation. cdnsciencepub.com

Conversion of 10-Amino-1-decanol (B15363) Derivatives to Azido Analogues

Another synthetic strategy involves the conversion of 10-amino-1-decanol derivatives into their corresponding azido analogues. This transformation typically involves a diazotization reaction of the amino group, followed by displacement of the diazonium salt with an azide source. While direct examples for 10-amino-1-decanol are less commonly detailed in the provided search results, the general principle of converting amino groups to azides via diazonium intermediates is a standard transformation in organic chemistry. This approach would likely involve treating 10-amino-1-decanol or a protected derivative with a diazotizing agent (such as nitrous acid generated in situ from sodium nitrite (B80452) and an acid) and then reacting the resulting diazonium salt with an azide salt.

Modifications of Existing Azido-Alcohol Synthesis Procedures

The synthesis of this compound can also be achieved through modifications of general procedures for the synthesis of azido-alcohols. Various methods exist for introducing the azide functionality into molecules containing hydroxyl groups or other suitable leaving groups.

One general approach for the direct synthesis of organic azides from alcohols uses 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) as an azide transfer agent under mild conditions. organic-chemistry.org This method avoids the formation of triphenylphosphine (B44618) oxide byproducts, simplifying purification. organic-chemistry.org While the specific application to 10-decanol is not detailed, this method demonstrates a potential alternative for the direct conversion of the hydroxyl group in 1-decanol (B1670082) or a related precursor to the azide. organic-chemistry.org

Another modified approach for the synthesis of azides from alcohols involves the use of sodium azide, triphenylphosphine, iodine, and imidazole (B134444) in DMSO at room temperature. ias.ac.in This one-pot procedure has been reported for the synthesis of alkyl/benzyl (B1604629) azides in excellent yields. ias.ac.in Applying this methodology to 10-bromo-1-decanol or even potentially 1-decanol could provide a modified route to this compound.

Furthermore, the ring-opening of epoxides with azide is a common method for synthesizing β-azido alcohols. bas.bg While this compound is not a vicinal azido alcohol, modifications of procedures for synthesizing ω-azido alcohols from difunctionalized precursors (e.g., diols or halohydrins) could be adapted. For instance, the monobromination of α,ω-diols can yield ω-bromoalkanols, which are then amenable to azidation. researchgate.net

Novel and Optimized Synthetic Strategies

Beyond the established routes, research continues to explore novel and optimized strategies for synthesizing this compound and similar azido-alcohols. These efforts often focus on improving efficiency, selectivity, and environmental impact.

Regiospecific Synthesis Approaches

Regiospecific synthesis is crucial when dealing with molecules that have multiple reactive sites. In the case of synthesizing this compound, ensuring the azide group is selectively introduced at the terminal (C10) position while retaining the hydroxyl group at the C1 position (or vice versa during precursor synthesis) is paramount.

The azidation of 10-bromo-1-decanol exemplifies a regiospecific approach, as the nucleophilic substitution by azide primarily occurs at the carbon bearing the good leaving group (bromine). cdnsciencepub.com The challenge in such reactions is to prevent side reactions or rearrangements that could lead to isomeric products.

For the synthesis of β-azido alcohols from epoxides, regioselectivity is a key consideration, often influenced by the catalyst used. ajgreenchem.com While this is for vicinal azido alcohols, the principles of catalyst design for regiocontrol can be relevant to other azido-alcohol synthesis routes. For example, Lewis acid catalysts have been shown to influence the regioselectivity of epoxide ring-opening with azide. ajgreenchem.com

Developing highly regiospecific methods for longer-chain azido-alcohols like this compound might involve protecting one of the functional groups during the introduction of the azide or utilizing reaction conditions and catalysts that favor substitution at a specific site along the carbon chain.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. This includes using environmentally friendly solvents, reducing energy consumption, and designing more efficient, less wasteful processes.

Phase-transfer catalysis, as used in the azidation of 10-bromo-1-decanol, can be considered a step towards greener chemistry by allowing reactions to occur in biphasic systems, potentially reducing the need for large volumes of organic solvents. cdnsciencepub.comhs-furtwangen.de

The use of water as a solvent in organic reactions is a significant aspect of green chemistry. Some methods for the synthesis of azido alcohols from epoxides have been developed to be carried out in water. bas.bgajgreenchem.com While the direct application to this compound synthesis from simpler precursors might be challenging due to solubility issues with long hydrocarbon chains, exploring reactions in aqueous or biphasic systems with appropriate catalysts or surfactants could align with green chemistry principles.

Novel catalytic systems are also being explored for greener azide synthesis. For instance, polymeric ionic liquids have been investigated as green catalysts for the ring opening of epoxides with azide in water. bas.bg Similarly, magnetic nanocatalysts incorporating chitosan (B1678972) have been developed for the regioselective azidolysis of epoxides in water, offering easy separation and reusability. ajgreenchem.com Applying such catalytic approaches or developing new heterogeneous catalysts could lead to more sustainable routes for synthesizing this compound.

Furthermore, optimizing reaction conditions to minimize byproducts and improve atom economy are key aspects of green chemistry that are relevant to the synthesis of this compound.

Purification and Isolation Techniques for Academic Research

The successful synthesis of this compound in academic laboratories necessitates effective purification and isolation techniques to obtain the compound in sufficient purity for subsequent studies. Several methods have been reported or are commonly employed for the purification of azido-alcohols and similar long-chain organic molecules in a laboratory setting.

One method reported for the purification of this compound involves distillation. In a synthesis utilizing 10-bromo-1-decanol and aqueous sodium azide with a phase transfer catalyst, the crude 10-azidodecanol was purified via distillation, resulting in an 87% yield cdnsciencepub.com. Distillation is a valuable technique for separating compounds based on their boiling points, provided there is a sufficient difference between the product and impurities. However, it is worth noting that for some long-chain alcohols and related monomers, the boiling points can be quite similar, potentially making distillation less effective for achieving high purity nih.gov.

Recrystallization is another technique that has been shown to be effective for purifying azides, particularly those containing long hydrocarbon chains. This method typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the desired compound, leaving impurities in the mother liquor. Low-temperature recrystallization has been specifically mentioned as a purification method for stable azides with long hydrocarbon chains cdnsciencepub.com.

A common approach in organic synthesis involves an aqueous workup following the reaction to remove water-soluble impurities, salts, and residual reagents. This typically includes steps like extraction with an organic solvent, washing the organic layer with water or brine, and drying over a suitable drying agent. While a simple aqueous workup can provide a crude product, further purification is often required google.com.

Chromatographic techniques are widely used in academic research for the purification of organic compounds, including azido-alcohols. Column chromatography, often in the form of flash chromatography, is a standard method for separating components of a mixture based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an eluent or solvent mixture). This technique is frequently employed after an initial workup to isolate the desired product from by-products and unreacted starting materials google.comthieme-connect.comamerigoscientific.com. The choice of stationary phase and eluent system is optimized based on the polarity and characteristics of this compound and the impurities present.

Desalting is a simple and rapid laboratory-scale method that can be used to remove low molecular weight contaminants, which might be relevant after reactions involving salts, such as the nucleophilic substitution with sodium azide cdnsciencepub.comsigmaaldrich.com.

The stability of the crude product can also influence the purification strategy. For related azido-containing compounds like aziridines, isolation by purification techniques is possible but may need to be performed without delay, suggesting potential reactivity or decomposition over time in the crude mixture nih.gov.

The specific purification method and its effectiveness can vary depending on the synthetic route used and the nature of the impurities generated. Researchers often analyze the crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and guide the optimization of purification steps.

Here is a summary of purification techniques mentioned or commonly applicable to this compound in academic research:

| Purification Technique | Description | Application to this compound (or similar) | Notes |

| Distillation | Separation based on boiling points. | Used for purification, yielding 87% in one report. cdnsciencepub.com | Effectiveness depends on boiling point differences from impurities. nih.gov |

| Recrystallization | Purification by crystallization from a suitable solvent. | Effective for long-chain azides at low temperatures. cdnsciencepub.com | Requires the compound to form crystals. |

| Aqueous Workup | Liquid-liquid extraction and washing to remove soluble impurities. | Standard initial step after synthesis. google.com | Often followed by further purification. |

| Column/Flash Chromatography | Separation based on differential adsorption/elution on a stationary phase. | Commonly used for purifying organic synthesis products, including azido compounds. google.comthieme-connect.comamerigoscientific.com | Requires optimization of stationary phase and mobile phase. |

| Desalting | Removal of low molecular weight salts. | Applicable after reactions involving salts. sigmaaldrich.com | Simple and fast for removing ionic impurities. |

These techniques, often used in combination, are essential for isolating pure this compound for its characterization and use in subsequent chemical transformations or biological studies within an academic research context.

Reaction Mechanisms and Chemical Transformations Involving 10 Azido 1 Decanol

Azide (B81097) Reactivity: Unimolecular and Bimolecular Reactions

Azide groups are known for their diverse reactivity, participating in both unimolecular and bimolecular reactions. Unimolecular decomposition of azides can occur under thermal or photochemical conditions, typically involving the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo insertion reactions into C-H bonds, cycloadditions, or rearrangements. However, the stability of alkyl azides like the one in 10-Azido-1-decanol is generally higher than that of aryl or acyl azides, requiring more vigorous conditions for unimolecular decomposition.

Bimolecular reactions of azides are more commonly exploited in organic synthesis. The azide group can act as a 1,3-dipole in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. It can also undergo nucleophilic substitution reactions, particularly with alkyl halides or sulfonates, although this is less relevant for the azide group in this compound as it is typically introduced via nucleophilic substitution of a halide or sulfonate. Another significant bimolecular reaction is the Staudinger reaction, where an azide reacts with a phosphine (B1218219) to form an iminophosphorane rsc.org.

Hydroxyl Group Reactivity: Nucleophilic and Electrophilic Pathways

The hydroxyl group in this compound is a versatile functional group capable of participating in both nucleophilic and electrophilic reactions. As a nucleophile, the oxygen atom can attack electrophilic centers, such as in esterification, ether formation (e.g., Williamson ether synthesis), and reactions with activated carbonyl compounds msu.edulibretexts.org. The nucleophilicity of the hydroxyl group can be enhanced by deprotonation to form an alkoxide, which is a stronger nucleophile libretexts.org.

The hydroxyl group can also be involved in electrophilic pathways after being activated, typically through protonation or reaction with an electrophile to create a better leaving group (e.g., water from a protonated alcohol) msu.edulibretexts.orglibretexts.org. This allows for substitution reactions (like SN1 or SN2, depending on the structure and conditions) and elimination reactions msu.edulibretexts.org. The primary nature of the alcohol in this compound favors SN2-like displacement reactions when the hydroxyl group is converted into a good leaving group msu.edulibretexts.org. The hydroxyl group can also undergo oxidation to yield aldehydes, carboxylic acids, or other oxygenated species, depending on the oxidizing agent and conditions used.

Mechanisms of Click Chemistry with this compound

Click chemistry, particularly the azide-alkyne cycloaddition, represents a powerful set of reactions for joining molecular components, and the azide group in this compound makes it a key player in these transformations rsc.orgnih.govinvivochem.cnwiley-vch.dersc.orgresearchgate.netacs.orgorganic-chemistry.orglumiprobe.commdpi.comacs.orgglenresearch.comnih.gov. These reactions are characterized by their high efficiency, selectivity, and often mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry and is highly effective for conjugating azides with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles rsc.orgnih.govinvivochem.cnwiley-vch.dersc.orgresearchgate.netacs.orgorganic-chemistry.orglumiprobe.commdpi.comacs.orgglenresearch.comnih.govbeilstein-journals.orgbiorxiv.orgrsc.orgresearchgate.netjenabioscience.com. The mechanism of the CuAAC reaction is generally accepted to involve a stepwise process catalyzed by Cu(I) wiley-vch.deorganic-chemistry.orgacs.org.

The mechanism begins with the coordination of a terminal alkyne to a Cu(I) catalyst, followed by deprotonation of the alkyne to form a copper acetylide wiley-vch.deorganic-chemistry.org. The azide then coordinates to the same copper center. A key step is the [3+2] cycloaddition between the activated copper acetylide and the azide, forming a six-membered copper-coordinated intermediate (a metallacycle) wiley-vch.deacs.org. This intermediate then undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst wiley-vch.deorganic-chemistry.org. The catalytic cycle is highly efficient, leading to significant rate acceleration compared to the uncatalyzed thermal reaction wiley-vch.deorganic-chemistry.org.

Ligand Effects on CuAAC Kinetics and Selectivity

The efficiency and kinetics of the CuAAC reaction are significantly influenced by the ligands coordinated to the Cu(I) center rsc.orgmdpi.comnih.govbiorxiv.orgresearchgate.netjenabioscience.comnih.gov. Ligands play crucial roles in stabilizing the Cu(I) species, which can be prone to oxidation or disproportionation, especially in aqueous or aerobic conditions mdpi.comjenabioscience.com. Chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and bathophenanthroline (B157979) disulfonate (BPDS), are commonly used to enhance the reaction rate and improve yields by keeping copper in its active +1 oxidation state and facilitating the interaction between the azide and alkyne mdpi.comnih.govresearchgate.netjenabioscience.com.

Different ligands can affect the reaction rate dependence on reactant concentrations. For example, in the presence of certain ligands like TBTA, the reaction can show a first-order rate dependence on the azide concentration mdpi.com. The choice of ligand can also impact the reaction's tolerance to various functional groups and reaction conditions, making it applicable in diverse environments, including biological systems mdpi.comnih.govbiorxiv.org. Some ligands have been designed to improve the biocompatibility of the CuAAC reaction, allowing it to be performed in live cells with reduced copper toxicity biorxiv.org.

Regioselectivity in Triazole Formation (1,4- vs. 1,5-disubstituted triazoles)

A significant advantage of the CuAAC reaction, particularly when using terminal alkynes, is its high regioselectivity, primarily yielding the 1,4-disubstituted 1,2,3-triazole isomer researchgate.netacs.orgorganic-chemistry.orgrsc.orgchemspider.comnih.govnih.gov. This contrasts with the thermal Huisgen cycloaddition, which often produces a mixture of both 1,4- and 1,5-disubstituted triazoles acs.orgorganic-chemistry.orgnih.gov.

The regioselectivity in CuAAC is a direct consequence of the copper-catalyzed mechanism. The formation of the copper acetylide intermediate and the subsequent cycloaddition pathway favor the formation of the 1,4-isomer wiley-vch.deorganic-chemistry.org. While CuAAC predominantly yields the 1,4-product, other metal catalysts, such as ruthenium complexes, can catalyze the formation of the 1,5-disubstituted triazoles from terminal alkynes and azides acs.orgorganic-chemistry.orgrsc.orgnih.govnih.govresearchgate.net. The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial for applications requiring precise molecular architecture.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful click chemistry reaction that proceeds efficiently without the need for a metal catalyst rsc.orgwiley-vch.deorganic-chemistry.orgacs.org. This reaction involves the cycloaddition between an azide, such as the one in this compound, and a strained alkyne, typically a cyclooctyne (B158145) derivative rsc.orgwiley-vch.deorganic-chemistry.org.

The driving force for the SPAAC reaction is the release of ring strain in the cyclic alkyne wiley-vch.de. The mechanism involves a concerted [3+2] cycloaddition between the azide and the strained alkyne, leading to the formation of a triazole ring rsc.org. Unlike the CuAAC reaction, SPAAC can yield both 1,4- and 1,5-disubstituted triazole isomers, depending on the specific strained alkyne used acs.org. SPAAC is particularly valuable for biological applications where metal ions might be toxic or interfere with biological processes rsc.orgwiley-vch.deacs.org. The metal-free nature simplifies purification and reduces concerns about metal contamination rsc.org.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The azide functional group in this compound is highly reactive in cycloaddition reactions. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a prominent "click chemistry" reaction that allows for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from organic azides and terminal or internal alkynes. nih.govnih.govchalmers.sechesci.com This reaction complements the more established copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields the 1,4-isomer. nih.govchalmers.seresearchgate.net

The RuAAC reaction is generally catalyzed by ruthenium(II) complexes, such as [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govresearchgate.net Primary and secondary azides, including those on molecules like this compound, readily react with a broad range of alkynes under RuAAC conditions. nih.gov The proposed mechanism for the RuAAC involves the oxidative coupling of the azide and alkyne reactants to form a six-membered ruthenacycle intermediate. nih.govresearchgate.net In this intermediate, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govresearchgate.net This step is followed by reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the ruthenium catalyst. nih.govresearchgate.net DFT calculations have supported this mechanistic proposal and suggest that the reductive elimination step is rate-determining. nih.gov

Other Significant Transformations of this compound

Beyond cycloaddition, the azido (B1232118) and hydroxyl functionalities of this compound can undergo various other transformations.

The reduction of the azido group (-N₃) to a primary amine (-NH₂) is a common and synthetically valuable transformation. niscpr.res.innottingham.ac.ukorganic-chemistry.org This conversion is significant because amines are versatile intermediates in organic synthesis. niscpr.res.in Various methods exist for this reduction, offering different levels of selectivity and compatibility with other functional groups. niscpr.res.inorganic-chemistry.org

One reported method for the reduction of azides to amines involves the use of aluminium triiodide (AlI₃). This reagent has been shown to efficiently reduce a variety of azido compounds, including aliphatic azides, in excellent yields. niscpr.res.in Notably, under the conditions described for AlI₃ reduction, other functional groups such as esters, nitro groups, and halides were not affected, indicating the mild and selective nature of this reagent for azide reduction. niscpr.res.in

Other reducing systems for converting azides to amines include catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgthieme-connect.de Palladium catalysts, including Pd/C, are conventionally used for the hydrogenation of various functional groups, including azido groups. thieme-connect.de Some palladium catalysts, such as 12.8% Pd/PVC, have been reported to be effective for the rapid hydrogenation of azido functionalities. thieme-connect.de The use of specific palladium catalysts or conditions can allow for selective reduction of the azide in the presence of other reducible groups. organic-chemistry.orgthieme-connect.de For instance, using 5% Pd/C(en) for hydrogenation of an azido group alongside an aliphatic benzyl (B1604629) ether resulted in the selective reduction of only the azido group. thieme-connect.de

Another method involves the use of zinc and ammonium (B1175870) chloride (Zn/NH₄Cl) under mild conditions. researchgate.net This system has been reported for the reduction of azides in various compounds. researchgate.net Additionally, systems like Fe/AlCl₃·6H₂O or Fe/BiCl₃ in aqueous ethanol (B145695) have been shown to reduce azides to amines in good to excellent yields. researchgate.net The Staudinger reaction, which involves the reaction of an azide with a phosphine (e.g., triphenylphosphine) followed by hydrolysis, is another well-established method for converting azides to amines. uliege.be

While direct experimental data for the reduction of the azido group specifically in this compound using all these methods is not provided, the general applicability of these reagents to aliphatic azides suggests their potential for this transformation. The choice of reducing agent would depend on the desired selectivity and compatibility with the hydroxyl group and any other functionalities present in the molecule or introduced during synthesis. The product of this reduction would be 10-amino-1-decanol (B15363).

The primary hydroxyl group of this compound can undergo typical reactions of alcohols, including esterification and etherification. These reactions allow for the modification of the terminal end of the decyl chain while leaving the azido group intact for further transformations.

Esterification involves the reaction of the alcohol with a carboxylic acid or a derivative (e.g., acid chloride, anhydride) to form an ester. This reaction is commonly catalyzed by acids. While specific examples with this compound are not detailed, the esterification of fatty alcohols like 1-decanol (B1670082) has been studied, including enzymatic esterification. jmb.or.kr For instance, immobilized Rhodococcus cutinase has been used for the esterification of 1-decanol with butyric acid, although efficiency can be influenced by the alcohol's carbon chain length and accessibility to the enzyme's active site. jmb.or.kr The hydroxyl group's ability to participate in esterification is a fundamental aspect of alcohol chemistry.

Etherification involves the formation of an ether linkage (C-O-C) by reacting the alcohol with another alcohol or an alkyl halide. Various methods exist for ether synthesis, including those involving activation of the hydroxyl group or generation of alkoxy radicals. researchgate.netacs.orgsci-hub.se For example, visible-light photoredox catalysis employing hypervalent iodine(III) reagents can generate alkoxy radicals from alcohols, which can then be used in C-O bond-forming reactions to produce ethers. researchgate.netacs.org Organocatalytic methods have also been developed for etherification reactions, sometimes proceeding via phosphonium (B103445) intermediates. sci-hub.se

The hydroxyl group in this compound can thus be converted to an ester or an ether, allowing for the introduction of various substituents at this position. This expands the potential applications of this compound in synthesizing more complex molecules with diverse functionalities.

The primary hydroxyl group of this compound can also be subjected to halogenation reactions, where the hydroxyl group is replaced by a halogen atom (e.g., chlorine, bromine, iodine). This transformation is useful for introducing a reactive site that can undergo further nucleophilic substitution reactions.

Common reagents for converting primary alcohols to alkyl chlorides include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, 1-decanol can be chlorinated using thionyl chloride. The reaction of alcohols with thionyl chloride in the presence of a triarylphosphine oxide can also yield organic chlorides. google.com

Conversion of alcohols to alkyl bromides can be achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Alkyl iodides can be synthesized using reagents like phosphorus triiodide (PI₃) or by reacting alkyl chlorides or bromides with sodium iodide (Finkelstein reaction).

While specific halogenation reactions of this compound are not detailed in the provided snippets, the reactivity of the primary alcohol suggests that it can undergo these standard halogenation protocols. The choice of reagent and conditions would need to consider the presence of the azido group, which could potentially react with some halogenating agents or undergo side reactions. The resulting halogenated compound, such as 10-azido-1-chlorodecane or 10-azido-1-bromodecane, would retain the azido functionality, allowing for subsequent reactions like click chemistry or azide reduction, while the halogen provides a handle for nucleophilic substitution or other reactions.

Advanced Functionalization and Derivatization Strategies

Covalent Grafting to Surfaces and Materials

Covalent grafting provides a stable and robust method to modify the properties of surfaces and materials by permanently attaching functional molecules. 10-Azido-1-decanol can be employed in such strategies, leveraging its reactive end groups.

Electrode Surface Functionalization

The modification of electrode surfaces is crucial for developing advanced electrochemical sensors and devices. While direct examples of this compound for electrode functionalization were not explicitly found, related strategies using azide-alkyne click chemistry on surfaces, including those relevant to electrochemical applications, have been reported. For instance, azide-modified monolithic columns have been functionalized with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition for protein separation, demonstrating the potential of this click chemistry approach for creating functional surfaces relevant to analytical techniques. nih.gov The hydroxyl group of this compound could also be used to anchor the molecule to suitable electrode materials, providing a surface with accessible azide (B81097) groups for subsequent click reactions.

Polymer Surface Modification

Surface modification of polymers is essential for tailoring their properties for specific applications, such as improving biocompatibility, altering adhesion, or introducing reactive sites. Azide-functionalized polymers have been utilized for surface modification through click chemistry. For example, plastic substrates have been functionalized by dip-coating in azide-functionalized polymer solutions followed by strain-promoted azide-alkyne cycloaddition. researchgate.net This approach allows for controlling the surface density of clickable azide groups. While this compound itself is a small molecule, its incorporation into polymer structures or its use in modifying polymer surfaces via reactions with either the azide or hydroxyl group could introduce clickable sites or alter surface properties. The hydroxyl group could be used for grafting onto polymers with reactive functionalities (e.g., esters, epoxides), while the azide group would remain available for further conjugation.

Bioconjugation Techniques

Bioconjugation involves the chemical linking of biomolecules, and the azide group of this compound is a highly valuable tool in this field due to its bioorthogonality and reactivity in click chemistry.

Labeling of Biomolecules (Proteins, Nucleic Acids, Lipids)

The azide-alkyne click reaction is widely used for labeling various biomolecules. researchgate.net this compound, or derivatives incorporating this structure, can be used to introduce an azide handle into systems that will subsequently interact with or label biomolecules. For instance, azide-modified molecules are commonly used as reporters that can be attached to proteins or other biomacromolecules via click chemistry for detection and monitoring. researchgate.net While direct examples of this compound labeling biomolecules were not found, the principle applies: a molecule containing an azide group, like this compound, can participate in click reactions with alkyne-functionalized biomolecules, thereby labeling them. The decanol (B1663958) chain provides a hydrophobic spacer, which could influence the interaction with lipids or affect the cellular uptake or localization of labeled molecules.

Incorporation into Bio-Inspired Constructs

This compound can be incorporated into the synthesis of bio-inspired constructs, leveraging its structure to impart specific properties or provide conjugation sites. For example, amphiphilic molecules are key components in many bio-inspired assemblies like micelles and vesicles. acs.orgacs.org The decanol chain provides a hydrophobic segment, while the azide group offers a handle for further functionalization, potentially with hydrophilic or biologically active molecules via click chemistry. This allows for the creation of complex structures with tailored properties, such as functionalized vesicles for targeted delivery or protein recognition. acs.orgunipr.it Studies have shown the use of functionalized glycolipids containing azide groups for the biofunctionalization of vesicles, highlighting the utility of azide handles in constructing such bio-inspired systems. acs.org

Synthesis of Macromolecular Architectures

This compound can serve as a monomer or a modifying agent in the synthesis of various macromolecular architectures, particularly polymers with controlled structures and functionalities. The hydroxyl group can be used in polymerization reactions (e.g., ring-opening polymerization, polycondensation), while the azide group can be utilized for post-polymerization modification via click chemistry. For instance, azide-terminated polymers, synthesized through techniques like atom transfer radical polymerization (ATRP), can be coupled with alkyne-functionalized monomers or other molecules via click chemistry to create complex architectures such as brush polymers or polymers with specific end-group functionalities. caltech.educaltech.edu While this compound was mentioned in the context of synthesizing a norbornene monomer via condensation with 10-amino-1-decanol (B15363) followed by esterification caltech.educaltech.edu, the presence of both azide and hydroxyl functionalities in this compound suggests its potential for direct incorporation into polymer backbones or as an initiator/chain transfer agent in controlled polymerization techniques, followed by azide-mediated functionalization.

Polymer End-Group Functionalization

The introduction of azide functionalities at the end of polymer chains is a key application for compounds like this compound. This functionalization allows for subsequent conjugation reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide range of molecules to the polymer terminus broadpharm.comsigmaaldrich.comapexbt.comaxispharm.comlumiprobe.com. This strategy is instrumental in creating well-defined polymeric structures with tailored properties for applications in areas such as bioconjugation, drug delivery, and material science broadpharm.comaxispharm.com. For example, azide-terminated poly(ethylene glycol) (PEG) derivatives have been synthesized and subsequently conjugated with alkyne-containing molecules using click chemistry acs.orgnih.gov. This approach provides a highly efficient and selective method for modifying polymer end-groups compared to traditional methods.

Creation of Functional Monomers

While this compound itself is not typically used directly as a monomer in polymerization reactions due to the reactivity of the azide group under certain polymerization conditions, its structure provides a basis for synthesizing functional monomers. Monomers containing azide groups can be synthesized and then polymerized using controlled polymerization techniques like ATRP or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization google.comnih.govresearchgate.net. For instance, the synthesis and polymerization of 3-azidopropyl methacrylate (B99206) has been reported, yielding polymers with azide groups in the pendent position along the polymer backbone google.comnih.gov. These azide-functionalized monomers and the resulting polymers can then undergo post-polymerization modification via click chemistry to introduce a variety of functional groups, enabling the creation of polymers with diverse properties and architectures google.comnih.govrsc.orgacs.org.

Multi-component Polymer Systems

Click chemistry, facilitated by azide-functionalized building blocks like those derived from azido-alcohols, plays a significant role in the construction of multi-component polymer systems. The highly efficient and specific nature of the azide-alkyne cycloaddition allows for the precise coupling of different polymer chains or functional molecules, leading to the formation of complex polymer architectures such as block copolymers, graft copolymers, star polymers, and dendrimers nih.govacs.orgrsc.org. For example, azido-terminated polymers can be reacted with alkyne-terminated polymers to form block copolymers acs.org. Similarly, multi-component reactions involving alkynes, sulfonyl azides, and alcohols have been developed to synthesize polymers with various functional groups in their structure rsc.org. This ability to combine different polymeric or molecular components through click chemistry provides a powerful tool for designing advanced materials with tailored properties and functions nih.govacs.orgrsc.org.

Development of Chemical Probes and Tags

Compounds containing azide groups, including derivatives of azido-alcohols, are widely used in the development of chemical probes and tags for biological studies. The bioorthogonality of the azide group allows for its incorporation into biomolecules or metabolites without significantly interfering with natural biological processes lumiprobe.cominterchim.frthermofisher.com. Subsequent reaction with a complementary alkyne- or cyclooctyne-functionalized reporter molecule via click chemistry enables selective labeling and detection lumiprobe.cominterchim.frmdpi.comthermofisher.com.

Azido-Fatty Acid Probes for Metabolic Studies

Azido-functionalized fatty acids, which can be synthesized from precursors like azido-alcohols or through other routes, serve as valuable probes for studying lipid metabolism thermofisher.comnih.govresearchgate.netmdpi.com. These probes can be incorporated into cellular lipids through metabolic pathways, effectively "tagging" newly synthesized or metabolized lipids with an azide group thermofisher.comnih.govresearchgate.netmdpi.com. Subsequently, click chemistry is used to attach fluorescent dyes, biotin, or other reporter molecules to the azide-labeled lipids, allowing for their visualization, isolation, and analysis thermofisher.comnih.govresearchgate.net. This approach has been successfully applied to study the biosynthesis, degradation, and trafficking of various lipid classes within cells thermofisher.comnih.govresearchgate.netmdpi.comnih.gov. While this compound is an alcohol, it shares a long hydrocarbon chain structure with fatty acids and could potentially be used in the synthesis of such azido-fatty acid mimics or incorporated into lipid structures in certain biological contexts. Studies have utilized azido-alcohols, such as 3-azido-1-propanol, as substrates for enzymes like phospholipase D, leading to the formation of clickable phosphatidylalcohols that act as reporters of enzyme activity and lipid localization nih.govpnas.orgpnas.org.

Fluorescent and Mass Spectrometric Reporter Molecules

The azide group in compounds like this compound can be utilized to attach fluorescent dyes or mass spectrometry tags via click chemistry, creating reporter molecules for various applications interchim.frnih.govnih.gov. Fluorescent reporter molecules enable the visualization and tracking of azide-labeled biomolecules or structures using fluorescence microscopy or flow cytometry thermofisher.comnih.gov. Mass spectrometric reporter molecules allow for the detection and identification of labeled compounds based on their mass-to-charge ratio, providing a powerful tool for proteomic and lipidomic studies nih.govresearchgate.net. The click reaction provides a highly efficient and specific method for conjugating these reporter molecules to azide-tagged targets, facilitating their detection and analysis with high sensitivity interchim.frnih.gov.

Spectroscopic and Computational Analysis Methodologies for 10 Azido 1 Decanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). It provides information about the connectivity of atoms and their electronic environments. cdnsciencepub.comgoogle.comcdnsciencepub.comuni.luchempap.orgscielo.brnih.govchemspider.comrsc.org

Proton (¹H) NMR Analysis

¹H NMR spectroscopy is routinely used to identify and characterize the hydrogen atoms within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide insights into the different types of protons and their relative numbers and environments. For 10-azido-1-decanol, characteristic signals are expected for the protons of the hydroxyl group, the methylene (B1212753) group adjacent to the hydroxyl group, the methylene group adjacent to the azido (B1232118) group, and the various methylene groups along the alkyl chain.

Based on reported data for this compound, the following ¹H NMR shifts have been observed (200 MHz, CDCl₃):

δ 1.24 (m, 12H, (CH₂)₆) cdnsciencepub.com

δ 1.53 (m, 4H, CH₂-CH₂-OH and CH₂-CH₂-N₃) cdnsciencepub.com

δ 3.19 (t, 2H, J = 6.8 Hz, CH₂-N₃) cdnsciencepub.com

δ 3.54 (t, 2H, J = 6.6 Hz, CH₂-OH) cdnsciencepub.com

These assignments are consistent with the expected chemical environments of the protons in the molecule. The triplet signals at δ 3.19 and δ 3.54 are characteristic of methylene groups coupled to two adjacent protons, corresponding to the CH₂ groups directly attached to the azido and hydroxyl functionalities, respectively. The complex multiplets at δ 1.24 and δ 1.53 arise from the overlapping signals of the methylene protons in the long alkyl chain.

For derivatives of this compound, such as azido alcohols synthesized from epoxides, ¹H NMR data also show characteristic signals for the protons near the azido and hydroxyl groups, with shifts varying depending on the specific structure of the derivative. google.com

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, allowing for differentiation between various types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, and those adjacent to electronegative atoms). cdnsciencepub.comcdnsciencepub.comscielo.brchemspider.com

For this compound, reported ¹³C NMR data (50 MHz, CDCl₃) includes the following shifts:

δ 25.58, 26.52, 28.65, 28.96, 29.24, 29.33 (CH₂-CH₂-N₃) cdnsciencepub.com

δ 32.56 (CH₂-CH₂-OH) cdnsciencepub.com

δ 51.29 (CH₂-N₃) cdnsciencepub.com

δ 62.62 (CH₂-OH) cdnsciencepub.com

These assignments correlate to the different carbon environments in the this compound molecule. The signals at higher field (lower ppm values) correspond to the methylene carbons in the alkyl chain, while the carbons directly bonded to the azido and hydroxyl groups appear at lower field due to the deshielding effect of the electronegative nitrogen and oxygen atoms. libretexts.org

For derivatives like 10-bromo-1-decanol, a precursor in some syntheses of this compound, ¹³C NMR shifts have also been reported, showing similar patterns for the alkyl chain carbons but a different shift for the carbon attached to the bromine atom compared to the azido group. cdnsciencepub.com

Variable Temperature NMR Studies for Conformational Analysis

Variable temperature (VT) NMR spectroscopy can be employed to study dynamic processes in molecules, such as conformational changes or isomerizations. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals that are distinct at lower temperatures due to slower interconversion between different conformers or isomers. cdnsciencepub.comscielo.brrsc.org

While specific VT NMR data for this compound itself is not explicitly detailed in the provided snippets, VT ¹H NMR studies have been performed on a derivative,4-6-aminopurinophane, which was synthesized using this compound. cdnsciencepub.comcdnsciencepub.com Heating this compound to 90°C allowed for a complete assignment of the proton and carbon spectra, while cooling to -77°C revealed additional isomers likely due to anti-syn isomerization. cdnsciencepub.comcdnsciencepub.com A variable temperature proton NMR study on this derivative determined a ΔG‡ value of 59.4 ± 5.5 kJ mol⁻¹ for the interchange between the two major conformers. cdnsciencepub.comcdnsciencepub.comresearchgate.net This demonstrates the utility of VT NMR in understanding the conformational behavior of molecules structurally related to this compound.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering more detailed structural information than 1D NMR alone. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that reveals through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. chempap.orgnih.govresearchgate.netua.esuchicago.edu This is particularly useful for determining the relative stereochemistry and conformation of molecules.

While specific NOESY data for this compound is not provided in the search results, NOESY is a standard technique used in the structural elucidation of organic compounds, including azido alcohols and their derivatives. researchgate.netnih.gov It can help confirm assignments made from 1D NMR and provide information about the three-dimensional arrangement of atoms, which is valuable for complex structures or when conformational analysis is required. researchgate.nethuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Each functional group absorbs infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. chemspider.comacs.org

For this compound, key functional groups are the hydroxyl (-OH) and the azido (-N₃) groups. The IR spectrum of this compound is expected to show characteristic absorption bands for these functionalities. Reported IR data for this compound shows:

νmax: 3360 cm⁻¹ (br, OH) cdnsciencepub.com

νmax: 2095 cm⁻¹ (s, N₃) cdnsciencepub.com

The broad band at 3360 cm⁻¹ is typical for the O-H stretching vibration of an alcohol, often broadened due to hydrogen bonding. cdnsciencepub.com The strong sharp band at 2095 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azido group. cdnsciencepub.comscielo.brias.ac.inrsc.orgrsc.org The presence of these bands in the IR spectrum confirms the presence of both the hydroxyl and azido functionalities in the molecule. Other IR bands would correspond to the C-H stretching and bending vibrations of the alkyl chain, as well as C-O stretching vibrations.

IR spectroscopy is also used to study the association of azidoalcohols, such as through [OH...N₃] associates, which can influence the position and shape of the O-H stretching band. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation pattern of the molecular ion. uni.luchemspider.comrsc.orgacs.orgrsc.orgrsc.orgniscpr.res.in

For this compound (C₁₀H₂₁N₃O), the calculated average mass is 199.298 g/mol , and the monoisotopic mass is 199.16846 Da. uni.luchemspider.com Mass spectrometry techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to obtain the mass spectrum. cdnsciencepub.comgoogle.comchempap.orgias.ac.innih.govunipr.itrsc.orgnist.govmassbank.eursc.org

While a detailed fragmentation pattern for this compound from EI-MS is not explicitly provided in the search results, related compounds like 10-bromo-1-decanol show characteristic fragmentation ions. cdnsciencepub.com For azido compounds, fragmentation often involves the loss of N₂ (28 Da) from the molecular ion due to the inherent stability of the nitrogen molecule. rsc.org Other fragmentation pathways would involve cleavages along the alkyl chain, particularly at weak bonds or adjacent to functional groups.

ESI-MS is a softer ionization technique often used for polar molecules, yielding protonated or deprotonated molecular ions, or adducts with metal ions like sodium. ias.ac.inrsc.orgrsc.org Predicted adducts for this compound include [M+H]⁺ at m/z 200.17574, [M+Na]⁺ at m/z 222.15768, [M+NH₄]⁺ at m/z 217.20228, and [M+K]⁺ at m/z 238.13162. uni.lu The observation of these ions in an ESI-MS spectrum can confirm the molecular weight of this compound.

Mass spectrometry is also used to characterize derivatives of this compound and reaction products, confirming their molecular weights and providing structural information through fragmentation analysis. google.comchempap.orgnih.govias.ac.inniscpr.res.inunipr.itrsc.orgrsc.org

LC-MS and HPLC-MS Applications in Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are widely used analytical techniques in metabolic profiling. These methods combine the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry, allowing for the identification and quantification of a broad range of metabolites in complex biological samples. LC-MS is capable of detecting a broader range of metabolites compared to other MS technologies like GC-MS. High-resolution LC-MS, particularly when utilizing technologies like the Orbitrap mass analyzer, offers excellent mass accuracy, which is indispensable for accurate metabolic fingerprinting.

The application of LC-MS-based global profiling platforms allows for the quantification of hundreds or even thousands of small molecule metabolites and lipids. These platforms are valuable for assessing and comparing phenotypes by measuring the metabolome in biological samples. Data acquisition in LC-MS-based metabolic profiling often involves collecting data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites. Typical mass ranges for data collection in such studies can be from 50 to 1,000 m/z.

While LC-MS and HPLC-MS are established techniques for metabolic profiling across various studies, specific research detailing the metabolic fate or profiling of this compound or its direct metabolic derivatives using these methods was not prominently found in the consulted literature. However, given the compound's structure, it could potentially undergo metabolic transformations, and LC-MS/HPLC-MS would be the methods of choice for identifying and quantifying such metabolites in biological systems if relevant studies were conducted. The accurate m/z values obtained from high-resolution LC-MS are crucial for identifying cellular metabolites.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the properties of molecules at an atomic and molecular level. These methods can complement experimental data by providing insights into electronic structure, conformation, stability, and interactions with the environment.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and materials. It is based on the principle that the total energy of a system can be determined from its electron density. DFT calculations can provide valuable information about molecular geometries, vibrational frequencies, reaction pathways, and electronic properties such as molecular orbitals and charge distribution. DFT is a common method in theoretical chemistry studies of organic molecules.

DFT has been applied to study various azido-containing compounds, such as azidochromones, to understand their structural and spectroscopic properties. While specific DFT studies solely focused on the electronic structure and conformation of this compound were not found in the immediate search results, DFT could be applied to predict its lowest energy conformers, analyze the electronic distribution within the azido group and its interaction with the hydroxyl group and alkyl chain, and calculate spectroscopic parameters that could aid in the interpretation of experimental data (e.g., NMR or vibrational spectra). DFT calculations can incorporate solvent effects, which is important for understanding molecular behavior in different environments.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each particle, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, molecular interactions, and the effects of the solvent environment. MD simulations are particularly useful for studying complex systems and processes that are difficult to probe experimentally.

MD simulations are frequently used to investigate solvent effects on molecular properties and processes, such as the diffusion of molecules through membranes or the interactions of solutes with solvent molecules. They can help understand how the presence of a solvent influences molecular conformation and dynamics.

Applications of 10 Azido 1 Decanol in Advanced Materials and Nanoscience

Self-Assembly of Amphiphilic Architectures

Amphiphilic molecules, possessing both hydrophilic and hydrophobic parts, can spontaneously assemble into ordered structures in selective solvents. This self-assembly is a fundamental process in creating various nanomaterials. The presence of the decanol (B1663958) chain provides a hydrophobic segment, while the terminal hydroxyl group and the azide (B81097) group contribute to the hydrophilic or polar character, making 10-Azido-1-decanol a potential candidate for influencing such assemblies. The specific architecture formed depends on the balance between these opposing forces and the environmental conditions.

Micelle and Liposome Formation

Micelles and liposomes are common structures formed by the self-assembly of amphiphilic molecules in aqueous environments. Micelles typically form spherical aggregates with hydrophobic cores and hydrophilic coronas, while liposomes are vesicular structures with a lipid bilayer enclosing an aqueous core. The ability of molecules to form these structures is crucial for applications like drug delivery and encapsulation. While direct experimental data on this compound's specific role in forming micelles or liposomes is not prominently featured, amphiphiles with similar alkyl chain lengths and polar head groups are known to form such aggregates. The azide group on this compound could potentially be used to further functionalize the surface of these formed micelles or liposomes via click chemistry, adding new capabilities. Studies on the solubilization of phospholipid liposomes by surfactants highlight the process of mixed micelle formation as a key step in the vesicle-to-micelle transition. cymitquimica.com The self-assembly of amphiphiles into nanostructures like micelles and vesicles is driven by various physical interactions. rsc.org Amphiphilic gold nanoparticles have also been designed for dual-environment compatibility and excel in self-assembling systems. dntb.gov.ua

Crystallization-Driven Self-Assembly

Crystallization-driven self-assembly (CDSA) is a powerful technique for creating well-defined, anisotropic nanostructures, such as fibers and platelets, from crystalline-coil block copolymers and other amphiphiles. This method relies on the controlled crystallization of a block to direct the assembly process. Primary alcohols, including 1-decanol (B1670082), have been explored as solvents in CDSA of block copolymers, influencing the resulting structures. mdpi.comacs.orgnih.gov While this compound contains the decanol structure, its azido (B1232118) group and potentially altered amphiphilicity compared to simple 1-decanol would likely influence its behavior in CDSA, potentially allowing for the incorporation of azide functionality into the self-assembled crystalline or corona domains. This could enable further modification of the formed nanostructures. The cooling rate during the process can also affect the resulting micelle morphologies in CDSA. thno.org Living CDSA, a seeded growth method, is used to prepare well-defined 1D and 2D nano- and microparticles. acs.org

Chiral Self-Assembly

Chiral self-assembly involves the spontaneous organization of molecules into structures possessing a specific handedness. Introducing chiral centers or elements into amphiphilic molecules can lead to the formation of helical fibers, twisted ribbons, and other complex chiral architectures. While this compound itself is not chiral, it could potentially be functionalized with a chiral tag via its azide or hydroxyl group using click chemistry or other reactions. This functionalized chiral amphiphile could then be used to explore the formation of chiral self-assembled nanostructures. The interface can play a significant role in driving chiral generation and amplification in inorganic nanomaterials through self-assembly. nih.gov Chiral materials with aggregation-induced emission have also shown interesting self-assembly properties. rsc.org

Functional Nanomaterials

The ability to precisely functionalize nanomaterials is crucial for tailoring their properties and expanding their applications in diverse fields, including sensing, catalysis, and biomedicine. The azide group on this compound serves as a versatile handle for covalent modification of nanomaterials.

Nanomaterial Functionalization via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction widely used for functionalizing various nanomaterials under mild conditions. acs.orgrsc.orgmdpi.com this compound can readily participate in click reactions with alkyne-functionalized nanomaterials (such as nanoparticles, carbon nanotubes, or graphene), allowing the decanol chain and potentially the azide group (for further reactions) to be attached to the nanomaterial surface. This functionalization can impart new properties, such as altered solubility, biocompatibility, or the ability to attach other molecules. For instance, azide-functionalized nanoparticles have been used in conjunction with alkyne-modified counterparts in click chemistry-mediated nanosensors. mdpi.comchemicalbook.com Click chemistry has also been employed for the covalent cell surface conjugation of nanoparticles. The modular introduction of peroxides onto molecules and nanomaterials has been explored using CuAAC. acs.org

Development of Polymeric Systems

This compound serves as a valuable intermediate in the synthesis and modification of various polymeric systems. Its azido group is particularly useful for post-polymerization modification via click chemistry, allowing for the introduction of specific functionalities onto pre-formed polymer chains. This approach enables the creation of polymers with tailored properties for advanced materials applications. mdpi.comibs.re.kr

Brush Polymers and Block Copolymers

This compound, or polymers functionalized with similar azido groups, can be utilized in the synthesis of brush polymers and block copolymers, often through the application of click chemistry. Brush polymers are characterized by a polymer backbone with densely grafted side chains, leading to extended, wormlike shapes. caltech.edu Block copolymers consist of two or more chemically distinct polymer blocks linked together. mdpi.com

The azide functionality of compounds like this compound can be incorporated into polymer chains, either during polymerization using appropriately functionalized monomers or initiators, or through post-polymerization modification of existing polymers. ibs.re.kr Subsequently, these azido-functionalized polymers can undergo click reactions with alkyne-functionalized polymers or monomers to form brush polymers or block copolymers. caltech.edumdpi.comnih.gov

For instance, azido-terminated polymers, which could potentially be synthesized using derivatives of this compound or by incorporating azide groups through reactions involving its hydroxyl group, have been coupled with alkyne-functionalized monomers or polymers using copper-catalyzed azide-alkyne click chemistry. This method has been shown to efficiently produce brush polymers with high molecular weights and narrow polydispersity indices. caltech.edu Similarly, click reactions between azide-functionalized polymer segments and alkyne-functionalized polymer segments are a common approach for synthesizing block copolymers with well-defined structures. mdpi.comnih.gov

Research has demonstrated the synthesis of brush polymers from norbornenyl macromonomers prepared by ATRP and click functionalization, where azido-terminated polymers were coupled with alkyne-functionalized norbornene. The resulting brush polymers exhibited controlled molecular weights and low polydispersity. caltech.edu In the context of block copolymers, the combination of different polymerization techniques, followed by coupling of the resulting polymer segments via click reactions like CuAAC, is a widely used strategy. mdpi.com This allows for the creation of block copolymers with diverse chemical compositions and architectures. mdpi.comnih.gov

Responsive Polymer Materials

The incorporation of this compound or its derivatives into polymer structures can contribute to the development of responsive polymer materials. Responsive polymers are materials that undergo a change in their properties (e.g., shape, solubility, color) in response to external stimuli such as temperature, light, pH, or CO₂. rsc.orgresearchgate.netacs.org

The azide group in this compound provides a handle for further functionalization through click chemistry, allowing for the attachment of various functional molecules or polymer chains that can impart responsiveness to the material. For example, attaching photo-responsive moieties like azobenzene (B91143) or temperature-responsive segments to a polymer backbone via click chemistry involving an azide handle can yield polymers that respond to light or temperature changes. rsc.orgresearchgate.net

While direct examples specifically detailing the use of this compound in the synthesis of responsive polymers were not extensively found in the search results, the general principle of using azide functionalities for post-polymerization modification to introduce responsive elements is well-established in polymer chemistry. mdpi.comibs.re.krresearchgate.net The hydroxyl group on this compound could also be utilized to incorporate this molecule into polymer backbones or side chains through various polymerization techniques, with the azide group then available for subsequent click reactions to introduce responsive components. The ability to tune the cloud point of responsive copolymers through controlled click reactions highlights the utility of azide-alkyne click chemistry in modifying polymer properties for responsive applications. researchgate.net

Biological and Biomedical Research Applications

Drug Delivery Systems and Platforms

Liposomes and polymeric carriers are widely explored platforms for drug delivery, offering advantages such as improved bioavailability, protection of encapsulated drugs, and potential for controlled and targeted release. mdpi.compreprints.organr.frmdpi.comresearchgate.netresearchgate.net The incorporation of modified lipids or polymers can enhance the properties of these delivery systems.

Incorporation into Liposomal Formulations

Liposomes, composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. mdpi.compreprints.org Their performance in drug delivery is influenced by their ability to control drug release and target specific cells or tissues. mdpi.com Enhancing hydrophobic interactions between drug molecules and lipid bilayers can improve drug loading. mdpi.com Lipids with longer or more saturated acyl chains create a more hydrophobic bilayer, favoring the incorporation of lipophilic drugs. mdpi.com

While the search results discuss the general principles and advantages of incorporating various components into liposomal formulations to improve drug delivery mdpi.compreprints.orgnih.gov, and one result mentions the use of 10-Azido-1-decanol in a synthesis related to calixarene-based ligands for protein recognition that could potentially be used in targeted drug delivery systems unipr.it, there are no specific detailed research findings or data tables provided that demonstrate the direct incorporation of this compound into liposomes for drug delivery applications or the resulting performance characteristics. The mention of this compound in the context of synthesizing amphiphile sugars with long alkyl chains unipr.it suggests its potential as a building block for creating modified lipids that could be incorporated into liposomes, but direct evidence of this compound-modified liposomes for drug delivery is not present in the provided snippets.

Polymeric Carriers for Controlled Release

Polymeric carriers are also utilized for controlled drug release. researchgate.netnih.govnih.gov Stimuli-responsive polymers, for instance, can undergo changes in structure or chemical properties in response to external stimuli, triggering the release of encapsulated cargo. researchgate.net The properties of polymeric nanoparticles, including their surface characteristics, are crucial for efficient drug delivery and targeting. researchgate.net Coating nanoparticles with hydrophilic polymers like poly(ethylene glycol) (PEG) can improve biocompatibility and circulation time. researchgate.net

Research on polymeric micelles highlights that the hydrophobicity of the micellar core, influenced by the length of alkyl side chains in the polymers, can affect the encapsulation and release of hydrophobic drugs. nih.gov

The search results discuss the potential of polyphosphoesters with varying alkyl chain lengths as drug carriers, noting that loading capacity depends on the length of the alkyl side chains. nih.gov They also mention the use of polymers in controlled drug delivery systems and the importance of surface modification. researchgate.netresearchgate.net However, none of the provided snippets contain specific detailed research findings or data tables explicitly demonstrating the use of this compound in the formation of polymeric carriers for controlled release or the resulting drug release profiles. The structural features of this compound, with its alkyl chain and hydroxyl group, suggest it could potentially be incorporated into polymers to influence their hydrophobic properties, but this is not directly supported by the provided search results with specific experimental data.

Biochemical Probes and Assays

This compound can serve as a building block for creating biochemical probes used in various assays to study biological processes. The azide (B81097) group allows for subsequent conjugation with reporter molecules via click chemistry, enabling detection and analysis.

Proteomics and Metabolomics Research

Proteomics and metabolomics involve the large-scale study of proteins and metabolites, respectively, to understand biological systems and identify biomarkers. plos.orgnih.govrevespcardiol.orgrevespcardiol.orgresearchgate.net These fields often utilize mass spectrometry-based techniques for analysis. plos.orgrevespcardiol.orgrevespcardiol.orgresearchgate.net

Azido-fatty acids have been used as probes to study fatty acid biosynthesis, degradation, and modification through metabolic labeling and click chemistry followed by detection via techniques like HPLC-MS. acs.org These probes mimic native compounds and contain an alkyne or azide group for bioorthogonal reactions. acs.org Similarly, azide-bearing nucleoside analogs have been used as probes to study cellular uptake and localization in bacteria. nih.gov